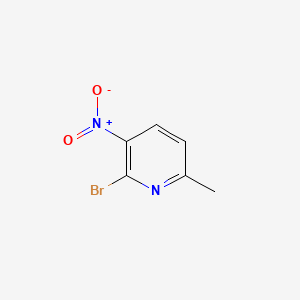
2-Brom-6-methyl-3-nitropyridin
Übersicht
Beschreibung
2-Bromo-6-methyl-3-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol . It is a derivative of pyridine, characterized by the presence of a bromine atom at the 2-position, a methyl group at the 6-position, and a nitro group at the 3-position. This compound is typically an off-white solid and is used primarily as a pharmaceutical intermediate .
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-methyl-3-nitropyridine has several applications in scientific research:
Wirkmechanismus
Target of Action
It is known to be used as a reagent in various organic synthesis reactions, particularly in suzuki-miyaura coupling .
Mode of Action
The mode of action of 2-Bromo-6-methyl-3-nitropyridine is primarily through its role as a reagent in organic synthesis. In Suzuki-Miyaura coupling, it participates in the formation of carbon-carbon bonds .
Biochemical Pathways
Its role in suzuki-miyaura coupling suggests it may influence pathways involving the formation of carbon-carbon bonds .
Pharmacokinetics
Its physical properties such as boiling point (2652±350 °C), density (1709±006 g/cm3), and pKa (-252±010) can provide some insights into its potential bioavailability .
Result of Action
As a reagent in organic synthesis, its primary effect is likely the formation of new compounds through the creation of carbon-carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-6-methyl-3-nitropyridine. For instance, its storage temperature is recommended to be 2-8°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methyl-3-nitropyridine can be achieved through various methods. One common approach involves the bromination of 6-methyl-3-nitropyridine. The reaction typically employs bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.
Another method involves the nitration of 2-bromo-6-methylpyridine. This process uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position . The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-6-methyl-3-nitropyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining precise reaction conditions, ensuring high yield and purity of the product. The industrial process also incorporates steps for the purification and isolation of the compound, such as recrystallization and distillation .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-methyl-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate in an alkaline medium is a common oxidizing agent.
Major Products
Vergleich Mit ähnlichen Verbindungen
2-Bromo-6-methyl-3-nitropyridine can be compared with other similar compounds such as:
2-Bromo-3-nitropyridine: Lacks the methyl group at the 6-position, which can affect its reactivity and biological activity.
6-Bromo-2-methyl-3-nitropyridine: Similar structure but with different substitution pattern, leading to variations in chemical properties and applications.
2-Chloro-6-methyl-3-nitropyridine: Chlorine atom instead of bromine, which can influence its reactivity and use in different chemical reactions.
The uniqueness of 2-Bromo-6-methyl-3-nitropyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
2-bromo-6-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHLJCDGOSZFTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646103 | |
| Record name | 2-Bromo-6-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374633-31-5 | |
| Record name | 2-Bromo-6-methyl-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374633-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[d]thiazol-5-ylmethanol](/img/structure/B1291708.png)









![5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291737.png)


![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)
